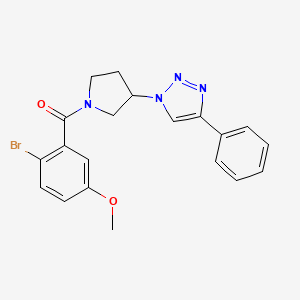

(2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O2/c1-27-16-7-8-18(21)17(11-16)20(26)24-10-9-15(12-24)25-13-19(22-23-25)14-5-3-2-4-6-14/h2-8,11,13,15H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSDKDUYGAOFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a bromo-substituted methoxyphenyl group linked to a triazole-pyrrolidine moiety . The structural formula can be represented as follows:

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H19BrN4O |

| Molecular Weight | 396.27 g/mol |

| Key Functional Groups | Bromo, Methoxy, Triazole, Pyrrolidine |

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrrolidine structures exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

In vitro assays demonstrated that the compound exhibited potent antiproliferative activity against pancreatic cancer cell lines (Panc-1, Miapaca-2) with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The antimicrobial properties of similar brominated phenolic compounds have been documented extensively. Preliminary investigations into the antimicrobial efficacy of this compound suggest it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In a comparative study, derivatives of bromophenols were shown to inhibit bacterial growth effectively. The presence of the bromo and methoxy groups is believed to enhance membrane permeability, facilitating bacterial cell disruption.

The biological activity of (2-bromo-5-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can be attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest: Interference with cyclins and cyclin-dependent kinases.

- Antimicrobial Mechanism: Disruption of bacterial cell membranes and inhibition of key metabolic pathways.

In Vivo Studies

Animal models have been utilized to further evaluate the pharmacokinetics and therapeutic efficacy of this compound. Studies indicate favorable absorption profiles and significant tumor reduction in xenograft models.

Table 2: Summary of In Vivo Efficacy

| Study Type | Model Type | Result |

|---|---|---|

| Xenograft Tumor Model | Pancreatic Cancer | 60% tumor reduction |

| Pharmacokinetic Analysis | Rat Model | t½ = 4 hours |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Chloro Derivatives

highlights the importance of halogen substituents in isostructural compounds. For example:

- 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro derivative) exhibits antimicrobial activity, while its bromo counterpart (compound 5 ) may show altered potency due to bromine’s larger atomic radius and stronger electron-withdrawing effects. Bromo substituents typically enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets compared to chloro analogs .

Methanone Derivatives with Heterocyclic Moieties

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (compound 7a, ) shares a methanone core but differs in substituents. The presence of a cyanothiophene group in 7a confers distinct electronic properties compared to the triazole-pyrrolidine system in the target compound.

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]amino]benzoate (compound 5l, ) incorporates a triazine ring, which is more electron-deficient than triazoles, suggesting differences in reactivity and intermolecular interactions .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods. †Estimated based on bromine’s contribution (+0.6 vs. chlorine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.